Benzyl (2-oxobutyl)carbamate

Description

Contextualization of Carbamate (B1207046) Functional Groups in Contemporary Organic Chemistry Research

The carbamate functional group, also known as a urethane, is a significant structural motif in the field of organic chemistry. nih.govacs.org Structurally, carbamates are characterized by an ester and an amide flanking a central carbonyl group, which imparts a unique hybrid functionality. This arrangement results in considerable chemical and proteolytic stability. nih.gov In contemporary research, carbamates are widely utilized as protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.org Their stability under various reaction conditions, including exposure to acids and bases, makes them ideal for masking the reactivity of amine groups during complex molecular syntheses. nih.gov

Beyond their role in synthesis, carbamates are integral to medicinal chemistry and drug design. noaa.govnih.gov They are found in numerous approved therapeutic agents and are often used as stable surrogates for peptide bonds in peptidomimetics, enhancing metabolic stability and cell membrane permeability. nih.govacs.org The ability of the carbamate moiety to participate in hydrogen bonding allows for the modulation of biological and pharmacokinetic properties when designing new drug candidates. nih.govresearchgate.net Furthermore, carbamates are key components in the development of prodrugs, where they can improve hydrolytic stability. nih.govnih.gov The versatility of carbamates also extends to industrial applications, where they serve as intermediates and starting materials in the production of polymers, paints, and various agricultural chemicals like pesticides and fungicides. nih.govacs.org

Structural Characteristics and Precise Nomenclature of N-(2-Oxobutyl)carbamates

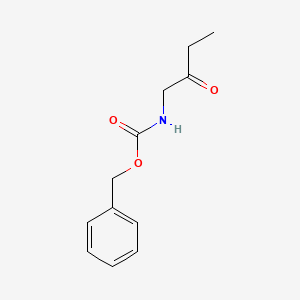

The compound at the center of this article is Benzyl (B1604629) (2-oxobutyl)carbamate. Its systematic IUPAC name is benzyl N-(2-oxobutyl)carbamate. fluorochem.co.uk This nomenclature precisely describes its molecular architecture. The structure is built upon a central carbamate functional group. The nitrogen atom of the carbamate is substituted with a 2-oxobutyl group. This substituent is a four-carbon chain (butyl) with a ketone functional group (oxo) at the second carbon position. The oxygen atom of the carbamate is attached to a benzyl group, which consists of a benzene (B151609) ring linked to a methylene (B1212753) (CH2) group.

The presence of the N-(2-oxobutyl) moiety defines this specific subclass of carbamates. Other examples within this class include tert-butyl (2-oxobutyl)carbamate and tert-butyl N-(3,3-dimethyl-2-oxobutyl)carbamate, where the benzyl group is replaced by a tert-butyl group and additional methyl groups are present on the butyl chain, respectively. uni.lu The structural arrangement of Benzyl (2-oxobutyl)carbamate, with its combination of an aromatic ring, a carbamate linker, and a ketone-containing alkyl chain, makes it a molecule of interest in synthetic chemistry.

Below is a data table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | benzyl N-(2-oxobutyl)carbamate fluorochem.co.uk |

| CAS Number | 224441-65-0 fluorochem.co.uk |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.256 g/mol fluorochem.co.uk |

| Purity | 95% fluorochem.co.uk |

| LogP | 2.045 fluorochem.co.uk |

Historical and Current Research Significance of the N-Benzyl Carbamate Protecting Group (Cbz/Z) in Advanced Synthetic Strategies

The N-benzyl carbamate, commonly known as the benzyloxycarbonyl or Cbz group (often abbreviated as Z in honor of its co-discoverer), represents a cornerstone in the history of synthetic organic chemistry, particularly in the field of peptide synthesis. wikipedia.orgwikipedia.org Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first readily cleavable protecting group for amines, a revolutionary development that enabled the controlled, stepwise synthesis of peptides. wikipedia.orgnumberanalytics.comwikipedia.orgresearchgate.net This breakthrough addressed the critical challenge of preventing racemization of chiral centers and unwanted side reactions of the amine's nucleophilic lone pair during peptide bond formation. wikipedia.orgresearchgate.net The Bergmann-Zervas method dominated the field for over two decades and laid the foundation for modern peptide chemistry. wikipedia.orgwikipedia.org

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comstudysmarter.co.uk Its enduring significance lies in its stability under a wide range of conditions and its unique deprotection method. total-synthesis.com The Cbz group is resistant to both acidic and basic conditions, providing orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.commasterorganicchemistry.com Deprotection is most commonly achieved through catalytic hydrogenation (e.g., using H2 gas with a palladium-on-charcoal catalyst), a mild method that cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. wikipedia.orgtotal-synthesis.com

In current research, while Fmoc and Boc strategies are prevalent in solid-phase peptide synthesis, the Cbz group remains highly relevant in solution-phase synthesis and the construction of complex natural products and pharmaceuticals. numberanalytics.comrsc.org Its stability and distinct removal conditions continue to make it a valuable tool in advanced synthetic strategies where selective protection and deprotection of amines are paramount. numberanalytics.comrsc.org The Cbz group's application has expanded beyond amino acids to include the protection of other nucleophiles like alcohols and thiols. total-synthesis.com

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl N-(2-oxobutyl)carbamate |

InChI |

InChI=1S/C12H15NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |

InChI Key |

GQXXEURLDOMPBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Oxobutyl Carbamate and Analogous Structural Classes

General Strategies for Carbamate (B1207046) Bond Formation

The construction of the carbamate bond is a cornerstone of organic synthesis, with numerous reliable methods developed for its formation. These strategies typically involve the reaction of an amine with a suitable carbonyl source.

Approaches Involving Chloroformate Reagents (e.g., Benzyl (B1604629) Chloroformate)

One of the most traditional and widely used methods for the synthesis of benzyl carbamates involves the use of benzyl chloroformate (Cbz-Cl). This reagent reacts readily with primary or secondary amines in the presence of a base to yield the corresponding N-benzyl carbamate. The reaction of benzyl chloroformate with ammonia (B1221849), for instance, produces the parent benzyl carbamate. chemicalbook.comwikipedia.org A typical procedure involves the slow addition of benzyl chloroformate to a cold, vigorously stirred solution of ammonia in water. chemicalbook.comorgsyn.org The resulting carbamate often precipitates from the reaction mixture and can be isolated through filtration. chemicalbook.comorgsyn.org

This method is broadly applicable for the N-protection of amino acids and other primary and secondary amines. orgsyn.orguantwerpen.be The process involves the simultaneous addition of benzyl chloroformate and a base, such as sodium hydroxide, to a solution of the amine or amino acid. orgsyn.org The resulting "carbobenzoxy" (Cbz) group is a key protecting group in peptide synthesis.

A related, though more complex, one-pot process utilizes chloroformates in conjunction with sodium azide (B81097) and a carboxylic acid. In this sequence, the chloroformate and azide presumably form an azidoformate in situ. This intermediate activates the carboxylic acid, leading to an acyl azide, which then undergoes a Curtius rearrangement. The resulting isocyanate is trapped by an alcohol to form the desired carbamate. acs.org

Table 1: Examples of Carbamate Synthesis using Benzyl Chloroformate

| Amine Source | Reagent | Product | Reference |

|---|---|---|---|

| Ammonia | Benzyl chloroformate | Benzyl carbamate | chemicalbook.comwikipedia.org |

| Glycine | Benzyl chloroformate, NaOH | Carbobenzoxyglycine | orgsyn.org |

Carbonate-Mediated Syntheses of Carbamates

An alternative, halogen-free approach to carbamates involves the reaction of amines with carbonate derivatives, such as dialkyl carbonates or activated carbonates. researchgate.netnih.gov This method avoids the use of phosgene-derived chloroformates. uantwerpen.be The reaction of an amine with a dialkyl carbonate, like dimethyl carbonate (DMC), can produce the corresponding carbamate, although the reaction may require a catalyst or base to proceed efficiently. researchgate.net

More reactive carbonate reagents provide milder reaction conditions. For example, N,N'-disuccinimidyl carbonate and mixed carbonates bearing a p-nitrophenyl group are effective alkoxycarbonylating agents for amines. nih.gov A two-step protocol has been developed using 4-propylcatechol (B1198796) carbonate, which first reacts with an alcohol and subsequently with an amine under mild conditions to form the carbamate, allowing for the recycling of the catechol by-product. uantwerpen.be Furthermore, sustainable deep eutectic solvents (DESs) have been shown to be highly efficient as both the solvent and catalyst for the synthesis of carbamates from carbonates, offering a green and economically viable method. researchgate.net

Table 2: Carbonate Reagents for Carbamate Synthesis

| Carbonate Reagent | Amine | Conditions/Catalyst | Reference |

|---|---|---|---|

| Dialkyl Carbonates | Various Amines | Catalyst or Base | researchgate.net |

| 4-Propylcatechol Carbonate | Benzylamine (B48309) | Two-step, Room Temp. | uantwerpen.be |

| Various Carbonates | Various Amines | Deep Eutectic Solvent (DES) | researchgate.net |

Curtius Rearrangement Pathways for Carbamate Construction from Carboxylic Acids

The Curtius rearrangement provides a powerful route to carbamates directly from carboxylic acids, avoiding the need to handle an amine precursor. This process involves the conversion of a carboxylic acid into an acyl azide, which thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. researchgate.netthieme-connect.com The highly reactive isocyanate is then trapped in situ by an alcohol, such as benzyl alcohol, to furnish the corresponding benzyl carbamate. researchgate.nettandfonline.com

Several one-pot procedures have been developed to make this transformation more practical and efficient. A common method employs diphenylphosphoryl azide (DPPA), which acts as both an azide source and an activator for the carboxylic acid. researchgate.nettandfonline.com An alternative and widely used one-pot process involves treating the carboxylic acid with sodium azide and di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.comorganic-chemistry.orgorgsyn.org This generates an acyl azide intermediate that rearranges to the isocyanate. organic-chemistry.orgorgsyn.org The reaction can be promoted by catalysts, such as zinc(II) triflate, allowing the rearrangement to occur at milder temperatures (e.g., 40 °C). researchgate.netthieme-connect.comorgsyn.org This methodology is compatible with a wide array of functional groups, including ketones, ethers, and halides, making it a versatile tool for synthesizing complex amine derivatives. acs.org

Table 3: Reagent Systems for One-Pot Curtius Rearrangement

| Carboxylic Acid | Reagent System | Trapping Agent | Reference |

|---|---|---|---|

| Aliphatic/Aromatic | Diphenylphosphoryl azide (DPPA) | Benzyl alcohol | researchgate.nettandfonline.com |

| Aliphatic | Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂ | Internal t-butoxide | thieme-connect.comorgsyn.org |

Carbon Dioxide Fixation Methodologies in Urethane Synthesis

Reflecting a move towards greener and more sustainable chemistry, carbon dioxide (CO₂) has been increasingly utilized as a C1 building block for the synthesis of urethanes (carbamates). nih.govrsc.org These methods are advantageous as they utilize an abundant, non-toxic, and renewable carbon source. rsc.org

One major pathway involves the catalytic cycloaddition of CO₂ to epoxides (oxiranes) to produce cyclic carbonates. nih.govacs.org These cyclic carbonates can then undergo ring-opening polymerization with di- or polyamines to yield non-isocyanate polyurethanes (NIPUs), which are often polyhydroxyurethanes. nih.govrsc.org This route avoids the use of hazardous isocyanates. nih.gov

Another direct approach is a three-component coupling reaction involving an amine, CO₂, and an alkylating agent like an alkyl halide. nih.govorganic-chemistry.org This synthesis can be facilitated by a base such as cesium carbonate. nih.govorganic-chemistry.org Ionic liquids have also been explored as effective catalysts and reaction media for the synthesis of cyclic urethanes from amino alcohols and pressurized CO₂, sometimes in the presence of promoters like potassium carbonate. mdpi.com

Table 4: Methodologies for Urethane Synthesis via CO₂ Fixation

| Reactants | Catalyst/Medium | Product Type | Reference |

|---|---|---|---|

| Epoxides, CO₂, Amines | Various catalysts | Polyhydroxyurethanes (NIPU) | nih.govrsc.orgrsc.org |

| Amines, CO₂, Alkyl Halides | Cesium Carbonate | N-Alkyl Carbamates | nih.govorganic-chemistry.org |

Precursor Synthesis and Functionalization of the 2-Oxobutyl Moiety

The synthesis of the target compound, Benzyl (2-oxobutyl)carbamate, requires not only the formation of the carbamate bond but also the construction of the 2-oxobutyl side chain. This involves the synthesis of a precursor containing a four-carbon chain with a ketone at the second position, such as 1-aminobutan-2-one, or the direct functionalization of a simpler carbamate.

Strategies for Incorporating the Ketone Functionality within Alkyl Chains

The introduction of a ketone group, particularly in a β-position relative to a nitrogen atom (a β-amino ketone motif), is a common challenge in organic synthesis. Several strategies are available for this purpose.

A classical and powerful method for forming β-amino ketones is the Mannich reaction. A modern solid-phase variant of this reaction has been developed using polymer-bound α-alkoxycarbonylamino sulfones as N-acylimine precursors. These immobilized precursors react with various nucleophiles, including ketone enolates, to generate resin-bound β-amino ketones, which can then be cleaved to release the desired product. nih.govacs.org

Another prominent method is the Michael addition. For instance, a related compound, tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl) carbamate, was synthesized via the conjugate addition of a protected amine to methyl vinyl ketone. google.com This approach is highly effective for creating a 1,4-dicarbonyl or related relationship. Applying this logic to the target molecule, one could envision the reaction of benzyl carbamate with 1-buten-3-one.

Modern catalytic methods also provide access to alkyl ketone structures. A synergistic Ir-photoredox/nickel catalytic system enables the direct cross-coupling of carboxylic acids with potassium alkyltrifluoroborates to form a diverse range of alkyl ketones under mild conditions. acs.org Additionally, protocols have been developed that use common ketones and aldehydes as latent alkyl radical equivalents for the C-H functionalization of heteroarenes, proceeding through a proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net While not a direct synthesis of the target, these methods showcase advanced strategies for C-C bond formation to construct ketone-containing alkyl chains.

Table 5: Selected Strategies for Synthesizing Keto-Alkyl Structures

| Synthetic Method | Key Reactants | Target Structure/Motif | Reference |

|---|---|---|---|

| Mannich-type Reaction | Immobilized N-acylimine, Ketone enolate | β-Amino ketone | nih.govacs.org |

| Michael Addition | Amine, Methyl vinyl ketone | β-Amino ketone | google.com |

| Photoredox/Nickel Catalysis | Carboxylic acid, Alkyltrifluoroborate | Alkyl ketone | acs.org |

Amine Precursors for Carbamate Formation

The formation of carbamates fundamentally involves the reaction of an amine with a source of the carbonyl group. Carbamates, also known as urethanes, are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. google.com The nature of the amine precursor—primary or secondary—is a critical determinant of the final carbamate structure. luxembourg-bio.com

Primary and secondary amines are common precursors for carbamate synthesis. google.com These amines can react with various reagents to form the carbamate linkage. Classical methods often involve hazardous reagents like phosgene (B1210022) or its derivatives (e.g., triphosgene), which react with an amine and an alcohol. google.comresearchgate.net Alternative and safer methods have been developed, such as the reaction of amines with chloroformates or the use of the Curtius rearrangement, where an acyl azide is converted into an isocyanate intermediate that is subsequently trapped by an alcohol. wikipedia.orgnih.gov

Modern approaches often utilize carbon dioxide (CO₂) as a C1 source. In the presence of a base, amines can react with CO₂ to form a carbamate anion or an ammonium (B1175870) carbamate salt. nih.govmdpi.com This in-situ generated carbamate can then react with an alkyl halide in a three-component coupling reaction to yield the desired N-alkyl carbamate. nih.gov The reactivity of the amine is crucial; for instance, primary aryl amines and certain secondary amines may be unsuitable substrates in some protocols, whereas other cyclic or aliphatic amines are effective. nih.gov

The choice of amine precursor directly impacts the substitution pattern on the nitrogen atom of the carbamate. For the target molecule, this compound, a benzylamine derivative would be the essential amine precursor.

Convergent Synthesis Approaches for N-Benzyl (2-Oxobutyl)carbamate Derivatives

Convergent synthesis strategies involve the preparation of complex molecular fragments separately, which are then combined in the later stages of the synthesis to form the final product. This approach is often more efficient for building complex molecules like N-benzyl (2-oxobutyl)carbamate derivatives.

Reductive Amination Sequences in Oxobutyl Carbamate Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation of amines. masterorganicchemistry.com This two-step process first involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. masterorganicchemistry.com This method is particularly relevant for the synthesis of oxobutyl carbamates.

For instance, in the synthesis of related structures like tert-butyl (4-oxobutyl)carbamate, the ketone group serves as an electrophilic site for reductive amination to convert the compound into secondary amines. The reaction typically employs reducing agents that are selective for the iminium ion over the starting ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of NaBH₃CN is well-established for its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com In some cases, steric hindrance may necessitate elevated temperatures or the use of a Lewis acid catalyst to facilitate the reaction.

A general sequence for synthesizing an N-substituted oxobutyl carbamate via reductive amination would involve:

Reaction of a carbamate-protected amino-aldehyde or amino-ketone with a primary amine.

In-situ reduction of the resulting imine intermediate with a suitable hydride reagent.

| Reaction Step | Reagents | Purpose |

| Imine Formation | Ketone/Aldehyde + Amine | Forms the C=N double bond intermediate. |

| Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine to an amine. masterorganicchemistry.com |

| Reduction (Alternative) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Multi-step Reaction Pathways for Related Oxobutyl Carbamates

The synthesis of complex carbamates often requires multi-step pathways involving the protection of functional groups and sequential bond formation. A relevant example is the preparation of tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate, a structural analog of the target compound. google.com

One documented synthesis begins with tert-butyl (2-(benzylamino)ethyl)carbamate. google.com This precursor is reacted with methyl vinyl ketone in the presence of a non-nucleophilic base, 1,8-Diazabicycloundec-7-ene (DBU), in a solvent like dimethylformamide (DMF). google.com This step constitutes a Michael addition, where the secondary amine attacks the activated alkene of methyl vinyl ketone to form the 3-oxobutyl side chain. The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. google.com

Following the addition reaction, a standard aqueous workup is performed. The product is extracted with an organic solvent, and purification yields the desired tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate. google.com This intermediate contains the core structure of an N-benzyl-N-(oxobutyl)amino group, which is then carried forward in subsequent synthetic steps. google.com Such multi-step protocols often rely on Boc-protection (tert-butoxycarbonyl) of amine functionalities, which can be removed later under acidic conditions. google.com

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| tert-butyl (2-(benzylamino)ethyl)carbamate | 1. Methyl vinyl ketone, DBU, DMF | tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate | Michael Addition google.com |

| tert-butyl carbamate | 4-oxobutyl chloride, Triethylamine | tert-Butyl (4-oxobutyl)carbamate | Nucleophilic Substitution |

Stereoselective Synthesis Considerations in N-Alkyl Carbamate Construction

Achieving stereocontrol is a significant challenge in organic synthesis. The development of stereoselective methods for constructing N-alkyl carbamates is crucial when the target molecule contains chiral centers, as different stereoisomers can have distinct biological activities.

One approach to stereoselective synthesis involves the use of chiral starting materials. For example, chiral epoxy alcohols can be used to prepare chiral oxazolidinone heterocycles, which are related to carbamates. nih.gov This method proceeds with high regio- and stereoselectivity via a domino reaction involving an alkoxide attack on a carbamoylimidazole followed by an intramolecular cyclization. nih.gov

Another strategy is the stereoselective N-glycoconjugation of amines, which has been achieved by reacting an amine with carbon dioxide to form a carbamate anion, followed by a subsequent Sₙ2 reaction with a glycosyl halide. nih.gov This method proceeds with high stereoselectivity, providing a single anomer, which is a significant improvement over previous methods that yielded mixtures. nih.gov The success of this reaction highlights how the choice of reagents and reaction mechanism can dictate the stereochemical outcome.

Furthermore, tandem reactions have been developed for the stereoselective synthesis of thiiran-2-ylmethyl alkylcarbamates from N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines. thieme-connect.comthieme-connect.com This process, catalyzed by sodium methoxide, involves an initial methanolysis followed by a spontaneous intramolecular rearrangement that proceeds with high stereoselectivity and yield under mild conditions. thieme-connect.comthieme-connect.com These examples demonstrate that through careful selection of substrates, reagents, and reaction pathways, it is possible to exert significant control over the stereochemistry of the final carbamate product.

Chemical Reactivity and Mechanistic Transformations of N Benzyl 2 Oxobutyl Carbamate

Reactivity and Cleavage of the N-Benzyl Carbamate (B1207046) Linkage

The N-benzyl carbamate (Cbz) group is a widely utilized protecting group for amines in organic synthesis. Its removal, or deprotection, is a critical step in many synthetic pathways and can be achieved through several methods.

Catalytic Hydrogenolysis Deprotection Mechanisms

Catalytic hydrogenolysis is a common and efficient method for the cleavage of the N-benzyl carbamate linkage. total-synthesis.compearson.com This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. pearson.comresearchgate.net

The mechanism proceeds via reduction with hydrogen gas (H₂), leading to the cleavage of the carbon-oxygen bond. pearson.com This process releases toluene (B28343) and a transient carbamic acid, which readily decarboxylates to yield the deprotected primary amine and carbon dioxide. total-synthesis.compearson.com The reaction is generally fast and clean. total-synthesis.com

Alternative hydrogen donors can be employed in what is known as transfer hydrogenolysis. total-synthesis.comresearchgate.net For instance, ammonium (B1175870) formate (B1220265) in the presence of Pd/C can be used to effect the debenzylation. researchgate.net A combination of magnesium and ammonium formate has also been reported for this purpose. researchgate.net More recently, tetrahydroxydiboron (B82485) has been used as a hydrogen source in water with an amphiphilic polymer-supported nano-palladium catalyst for the debenzylation of various O- and N-benzyl groups. researchgate.net

A notable advancement involves the use of a mixed catalyst system. The combination of palladium on carbon (Pd/C) with niobic acid on carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl, N-benzyloxycarbonyl (Cbz), and O-benzyl groups. acs.org This method offers the advantage of using a reusable acidic heterogeneous catalyst. acs.org

Table 1: Conditions for Catalytic Hydrogenolysis of N-Benzyl Carbamates

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Various | Standard, efficient method. total-synthesis.compearson.com |

| 10% Pd/C | Ammonium Formate | Isopropanol | Transfer hydrogenolysis, suitable for rapid deprotection. researchgate.net |

| Magnesium | Ammonium Formate | Not specified | Alternative low-cost metal catalyst system. researchgate.net |

| ARP-Pd | Tetrahydroxydiboron | Water | Amphiphilic polymer-supported nano-palladium, mild conditions. researchgate.net |

| 10% Pd/C and 10% Nb₂O₅/C | H₂ (gas) | Methanol (B129727) | Mixed catalyst system, enhanced reaction rate. acs.org |

This table is generated based on data from the text.

Acid-Mediated Cleavage Pathways

While generally stable to acidic conditions, the N-benzyl carbamate group can be cleaved under harsh acidic treatments, such as with excess hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.com The mechanism involves the protonation of the carbamate, followed by an Sₙ2-type nucleophilic attack by the acid's conjugate base, leading to the liberation of the amine and subsequent decarboxylation. total-synthesis.com

The susceptibility of the carbamate linkage to acid hydrolysis can be exploited in the design of acid-sensitive prodrugs. For example, systems have been designed where the cleavage of an acid-labile group, like an imine, triggers a subsequent elimination reaction of a carbamate. nih.gov

Alternative Deprotection Strategies (e.g., Transition Metal Catalysis)

Beyond hydrogenolysis and acid cleavage, other transition metal-catalyzed methods can be employed for the deprotection of N-benzyl carbamates. For instance, Ni(0) or Pd(0) complexes can facilitate this transformation. total-synthesis.com The Tsuji-Trost reaction, a palladium-catalyzed process, is a well-known method for the allylation of nucleophiles and can be adapted for deprotection scenarios involving allylic carbamates. nih.govscispace.com

In some cases, carbamates can serve not just as protecting groups but also as activators for reactions. For example, iridium(I)-catalyzed decarboxylative amidation of Cbz-protected allylic carbamates has been reported. nih.govscispace.com

Intrinsic Reactivity of the 2-Oxobutyl Ketone Functionality

The 2-oxobutyl group in Benzyl (B1604629) (2-oxobutyl)carbamate possesses a ketone carbonyl, which is a site of significant reactivity.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the 2-oxobutyl group is electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.comlibretexts.org This makes it susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. libretexts.orgmedlifemastery.com

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, causing the π-bond to break and the electrons to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistryguru.com.sg This intermediate is then typically protonated to yield an alcohol. libretexts.org Common nucleophiles include organometallic reagents (like Grignard reagents), hydrides, and cyanide ions. pearson.comchemistryguru.com.sg The reaction with HCN, for example, results in the formation of a cyanohydrin. savemyexams.comchemistryguru.com.sg

Table 2: General Nucleophilic Addition to a Ketone

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. The C=O π-bond breaks, and a tetrahedral alkoxide intermediate is formed. libretexts.orgchemistryguru.com.sg |

| 2. Protonation | The negatively charged oxygen of the alkoxide intermediate is protonated by an acid source (e.g., water or added acid) to give the final alcohol product. libretexts.org |

This table is generated based on data from the text.

Alpha-Carbon Reactivity and Enolate Chemistry

The carbons adjacent to the carbonyl group, known as α-carbons, exhibit unique reactivity. The α-hydrogens are weakly acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.comlibretexts.org

The formation of an enolate from the 2-oxobutyl group can be achieved by treatment with a suitable base. masterorganicchemistry.com Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate. libretexts.org

Once formed, the enolate is a potent nucleophile and can participate in a variety of reactions. For example, it can react with alkyl halides in Sₙ2 reactions, a process known as alkylation, to form new carbon-carbon bonds at the α-position. masterorganicchemistry.com Enolates can also react with other carbonyl compounds, such as aldehydes and ketones, in what is known as the aldol (B89426) reaction. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of N Benzyl 2 Oxobutyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For Benzyl (B1604629) (2-oxobutyl)carbamate, both proton (¹H) and carbon-¹³ (¹³C) NMR analyses are critical for confirming the presence and connectivity of its constituent parts.

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum for Benzyl (2-oxobutyl)carbamate, distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) linker, and the 2-oxobutyl chain would be expected.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region of the spectrum.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) adjacent to the phenyl ring and the carbamate oxygen would resonate as a singlet.

Methylene Protons: The protons of the methylene groups within the 2-oxobutyl chain would show characteristic splitting patterns (multiplicities) due to coupling with adjacent protons.

Methyl Protons: The terminal methyl group (CH₃) of the ethyl ketone moiety would appear as a triplet.

NH Proton: The proton attached to the carbamate nitrogen would likely appear as a broad signal, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive, as specific experimental data was not available in the searched literature.)

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.30 - 7.45 | Multiplet | 5H |

| Benzyl (Ar-CH₂) | ~5.10 | Singlet | 2H |

| Carbamate (N-H) | Variable (e.g., 5.0 - 5.5) | Broad Singlet | 1H |

| Methylene (N-CH₂) | ~3.90 | Triplet | 2H |

| Methylene (CO-CH₂) | ~2.50 | Quartet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum, confirming the presence of the carbonyl groups, aromatic ring, and aliphatic chain.

Ketone Carbonyl: A signal in the highly deshielded region of the spectrum corresponds to the ketone carbonyl carbon (C=O) of the 2-oxobutyl group.

Carbamate Carbonyl: The carbamate carbonyl carbon appears at a slightly more shielded position compared to the ketone.

Aromatic Carbons: The carbons of the phenyl ring will produce several signals in the aromatic region.

Aliphatic Carbons: The benzylic carbon and the carbons of the oxobutyl chain will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive, as specific experimental data was not available in the searched literature.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~208 |

| Carbamate Carbonyl (O-C=O-N) | ~156 |

| Aromatic Carbons (Ar-C) | 127 - 136 |

| Benzyl Carbon (Ar-CH₂) | ~67 |

| Methylene Carbon (N-CH₂) | ~48 |

| Methylene Carbon (CO-CH₂) | ~36 |

While not applicable to the parent compound this compound, heteronuclear NMR techniques such as fluorine-19 (¹⁹F) NMR would be essential for characterizing derivatives where a fluorine-containing tag has been incorporated. For instance, if a fluorinated benzyl group were used, ¹⁹F NMR would provide a simple, high-resolution signal for each unique fluorine atom, confirming the presence and electronic environment of the tag.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₅NO₃), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, providing strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of the synthesis of this compound by separating it from starting materials, intermediates, and byproducts. Following purification, LC-MS is used to assess the final purity of the compound, typically providing a single chromatographic peak with the expected mass-to-charge ratio corresponding to the target molecule.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and analytical characterization of the specific chemical compound, this compound, is not publicly available at this time. Specifically, dedicated studies on its Infrared (IR) spectroscopy for vibrational mode analysis and X-ray diffraction for solid-state molecular structure determination have not been found.

While general principles of spectroscopy can predict the expected regions for certain functional group absorptions in an IR spectrum, or theoretical models can be constructed, this does not substitute for published experimental data. For instance, one would anticipate characteristic vibrational modes for the N-H, C=O (ketone), and C=O (carbamate) functional groups. However, without experimental spectra, a detailed analysis and the creation of a data table with specific wavenumbers and their assignments for this compound is not possible.

Similarly, X-ray diffraction studies, which provide definitive information on the solid-state structure of a molecule—including its crystal system, space group, unit cell dimensions, and precise bond lengths and angles—appear to be absent from the current body of scientific literature for this particular compound.

Consequently, the sections on Infrared (IR) Spectroscopy and X-ray Diffraction Studies cannot be populated with the requested detailed research findings and data tables.

Computational and Theoretical Investigations of N Benzyl 2 Oxobutyl Carbamate

Quantum Chemical Calculation Methodologies

The selection of an appropriate computational method is critical for obtaining accurate theoretical predictions. The study of carbamates often involves a multi-technique approach to balance computational cost with accuracy, drawing from Density Functional Theory (DFT), Hartree-Fock (HF) theory, and semi-empirical methods. anu.edu.aumdpi.com

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational efficiency. In the study of carbamate (B1207046) systems, several functionals are commonly applied.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for geometry optimizations and electronic property calculations of benzyl (B1604629) carbamate derivatives. mdpi.comnih.gov It incorporates a portion of exact Hartree-Fock exchange, offering a higher level of theory than pure DFT functionals. For instance, calculations on related systems are often performed at the B3LYP/6-311++G(d,p) level to analyze reaction pathways and determine properties like natural charges. pku.edu.cn

Other functionals such as BVP86 and PBEPBE are also utilized. anu.edu.au These generalized gradient approximation (GGA) functionals are computationally less demanding than hybrid functionals and are effective for optimizing molecular geometries and comparing relative energies. anu.edu.au Advanced functionals like M06-2X are also employed, particularly for calculating reaction energetics and free energy profiles with high accuracy. nih.govresearchgate.net

Hartree-Fock (HF) theory, an ab initio method, provides a fundamental approach to solving the electronic Schrödinger equation without empirical parameterization. While it does not account for electron correlation, making it less accurate than DFT for many properties, it serves as an excellent baseline for more advanced calculations. bac-lac.gc.ca In studies of ethyl benzyl carbamates, the HF method, particularly with the 6-31+G(d) basis set, has been shown to predict atomic bond lengths and angles with good accuracy, sometimes outperforming DFT functionals for specific parameters when considering computational cost. mdpi.com Its utility lies in providing reasonable geometries and serving as a starting point for more sophisticated, correlation-corrected methods. bac-lac.gc.ca

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally inexpensive way to perform quantum mechanical calculations on large molecular systems. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. For molecules like benzyl carbamates, PM3 is typically used for initial geometry minimizations before a more rigorous full optimization is carried out using higher-level theories like DFT or HF. mdpi.com This hierarchical approach saves significant computational time while ensuring a reasonable starting structure for the more accurate, and costly, calculations.

The choice of a basis set is as crucial as the selection of the computational method itself. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used for organic molecules.

For general-purpose calculations on carbamates, the 6-31+G(d) basis set is often employed. anu.edu.aumdpi.com This set includes diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and a polarization function (d) to allow for non-spherical electron density distribution. For higher accuracy, especially in single-point energy calculations or for describing weak interactions, larger basis sets like 6-311+G(d,p) or the correlation-consistent aug-cc-pVTZ are used. nih.govpku.edu.cn The selection represents a trade-off: larger basis sets provide more accurate results but significantly increase the computational demand. mdpi.com

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For Benzyl (2-oxobutyl)carbamate, this process would identify a stable conformation, corresponding to a local minimum on the potential energy surface. anu.edu.au

Calculations on similar benzyl carbamates show that methods like HF/6-31+G(d) and various DFT functionals (e.g., B3LYP, BVP86) with basis sets like 6-31+G(d) are used to find these optimized geometries. mdpi.com The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that the optimized structure is a true minimum. anu.edu.au

A full conformational landscape analysis would involve exploring the various possible spatial arrangements (conformers) of the molecule, arising from rotation around single bonds, to identify the global minimum energy structure. While detailed conformational analyses for this compound are not extensively documented in the literature, the methodology applied to related carbamates confirms that DFT calculations are the standard for determining the relative energies of different conformers. bac-lac.gc.canih.gov

Below is an illustrative table showing the kind of data that would be generated from a comparative geometry optimization using different theoretical methods for the carbamate core.

| Parameter | Typical HF/6-31+G(d) Value | Typical B3LYP/6-31+G(d) Value |

|---|---|---|

| C=O Bond Length (Å) | 1.20 - 1.22 | 1.22 - 1.24 |

| C-N Bond Length (Å) | 1.35 - 1.37 | 1.37 - 1.39 |

| O-C-N Bond Angle (°) | 110 - 112 | 110 - 112 |

| C-N-H Bond Angle (°) | 118 - 120 | 119 - 121 |

Note: The values in this table are representative for carbamate moieties and are for illustrative purposes to demonstrate the output of such computational analyses.

Electronic Structure Analysis and Molecular Descriptors (e.g., Atomic Charges, Chemical Hardness, Electrophilicity Index)

Beyond geometry, computational methods provide a wealth of information about the electronic distribution and reactivity of a molecule. Analysis of the frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.comescholarship.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge. It is calculated as μ² / (2η).

Atomic charges, which describe the electron distribution among the atoms in the molecule, are also calculated. Methods like Natural Population Analysis (NPA) are used to derive these charges, providing insight into electrostatic interactions and reactive sites within the molecule. pku.edu.cn

The following interactive table presents typical electronic descriptors that would be calculated for a molecule like this compound using DFT methods.

| Molecular Descriptor | Definition | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 to 2.75 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.75 to -4.75 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.5 to 4.0 |

Note: The values in this table are illustrative, based on typical ranges for organic molecules studied with DFT, and serve to represent the data generated from electronic structure calculations. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. For N-benzyl (2-oxobutyl)carbamate, theoretical calculations can provide valuable information about its vibrational frequencies, which correspond to the infrared (IR) spectrum.

Detailed research findings from studies on related carbamate compounds demonstrate the utility of these computational approaches. For instance, theoretical vibrational frequencies are often calculated using DFT methods such as B3LYP or M06-2X with basis sets like 6-311++G(d,p). nih.gov The calculated frequencies are then compared with experimental FT-IR data. nih.gov It is a common practice to apply a scaling factor to the computed harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. scirp.org

The vibrational modes can be assigned to specific functional groups within the molecule using Potential Energy Distribution (PED) analysis. nih.gov For N-benzyl (2-oxobutyl)carbamate, key vibrational modes of interest would include:

The N-H stretching vibration.

The C=O stretching vibrations of the carbamate and ketone groups.

The C-N stretching vibration.

The aromatic C-H stretching and bending vibrations of the benzyl group.

A correlation table between the predicted and experimental vibrational frequencies for a related compound, tert-butyl N-(thiophen-2-yl)carbamate, highlights the accuracy of such computational predictions. nih.gov A similar approach for N-benzyl (2-oxobutyl)carbamate would involve synthesizing the compound, recording its FT-IR spectrum, and then comparing the experimental frequencies with those predicted by DFT calculations. This correlation would allow for a detailed assignment of the experimental spectrum and a validation of the computational model.

Table 1: Illustrative Correlation of Predicted vs. Experimental Vibrational Frequencies for a Carbamate Derivative (Note: This table is illustrative and based on data for a related compound, tert-butyl N-(thiophen-2-yl)carbamate, to demonstrate the expected correlation for N-benzyl (2-oxobutyl)carbamate. nih.gov)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹, Scaled) | Assignment (PED %) |

|---|---|---|---|

| N-H Stretch | 3265 | 3270 | ν(N-H) (99%) |

| C=O Stretch (Carbamate) | 1720 | 1725 | ν(C=O) (85%) |

| C-N Stretch | 1250 | 1255 | ν(C-N) (45%) + δ(N-H) (30%) |

Reaction Pathway and Transition State Modeling for Mechanistic Understanding

Computational modeling is a crucial tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For reactions involving N-benzyl (2-oxobutyl)carbamate, such as its synthesis or subsequent transformations, computational studies can provide a detailed mechanistic understanding.

For example, the synthesis of carbamates can proceed through various pathways. acs.orgnih.gov Theoretical calculations can be employed to model these pathways, determining the activation energies for each step and identifying the most favorable route. DFT calculations are commonly used to locate the transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. core.ac.uk

In the context of N-benzyl (2-oxobutyl)carbamate, one could investigate the mechanism of its formation from benzyl chloroformate and 1-aminobutan-2-one. Computational modeling could explore the nucleophilic attack of the amine on the chloroformate, followed by the elimination of HCl. The transition state for this process would be located, and its energy would provide the activation barrier for the reaction.

Furthermore, the reactivity of the ketone moiety in N-benzyl (2-oxobutyl)carbamate, for instance in a nucleophilic addition reaction, can be modeled. Theoretical calculations can help in understanding the stereoselectivity of such reactions by comparing the energies of the different transition states leading to various stereoisomers. acs.org

Table 2: Hypothetical Calculated Energies for a Reaction Involving N-benzyl (2-oxobutyl)carbamate (Note: This table is hypothetical and serves to illustrate the type of data generated from reaction pathway modeling.)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants (Benzyl chloroformate + 1-aminobutan-2-one) | 0.0 | - | 0 |

| Transition State 1 (Nucleophilic attack) | +15.2 | N-C bond forming (2.1 Å), C-Cl bond elongating (2.3 Å) | 1 |

| Intermediate | -5.7 | Tetrahedral intermediate | 0 |

| Transition State 2 (HCl elimination) | +8.1 | H-Cl bond forming (1.8 Å) | 1 |

| Products (N-benzyl (2-oxobutyl)carbamate + HCl) | -20.5 | - | 0 |

By combining these computational approaches, a comprehensive understanding of the chemical behavior of N-benzyl (2-oxobutyl)carbamate can be achieved, guiding further experimental work and application development.

Applications of N Benzyl 2 Oxobutyl Carbamate in Complex Organic Synthesis

Strategic Utilization as a Synthetic Building Block for Advanced Molecular Architectures

Benzyl (B1604629) (2-oxobutyl)carbamate is a bifunctional molecule, possessing both a nucleophilic nitrogen atom, temporarily masked as a carbamate (B1207046), and an electrophilic ketone. This duality makes it a potentially valuable building block for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. mdpi.com The ketone functionality can undergo a variety of transformations, including but not limited to:

Reductive amination: Reaction with an amine followed by reduction can introduce a second nitrogen atom, leading to the formation of substituted piperidines or other complex diamine structures.

Aldol (B89426) and related C-C bond-forming reactions: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol, Claisen, and Michael reactions to build more complex carbon skeletons.

Wittig and Horner-Wadsworth-Emmons reactions: The ketone can be converted to an alkene with controlled stereochemistry.

Synthesis of heterocycles: The 1,3-relationship between the nitrogen and the ketone carbonyl group makes it a suitable precursor for the synthesis of various five- and six-membered heterocycles, such as pyrimidines, dihydropyrimidines, and pyridines, through condensation reactions with appropriate reagents. For instance, the reaction of diethyl (2-oxobutyl)phosphonate with Mannich bases has been shown to produce pyridine-3-phosphonates. mdpi.com

A closely related compound, benzyl 4-(furan-2-yl)-4-oxobutylcarbamate, has been utilized as a key intermediate in the de novo asymmetric synthesis of (-)-8a-epi-swainsonine, highlighting the utility of such N-protected amino ketones in the construction of complex natural products. researchgate.net

Application in Orthogonal Protecting Group Strategies for Amines

The benzyl carbamate (Cbz or Z) protecting group is a cornerstone of peptide synthesis and the protection of amines in general. smolecule.com Its stability under a range of conditions, coupled with its selective removal, makes it an excellent component of orthogonal protecting group strategies. commonorganicchemistry.com

Orthogonal protection schemes allow for the selective deprotection of one functional group in the presence of others, which is critical in the synthesis of complex molecules with multiple reactive sites. rsc.org The benzyl carbamate group is compatible with several other widely used amine protecting groups, enabling such selective manipulations. The stability of these groups under different deprotection conditions is summarized in the table below.

| Protecting Group | Deprotection Conditions | Stability of Benzyl Carbamate |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Stable |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Stable |

| Trt (Trityl) | Mild acid | Potentially labile |

| Benzyl carbamate (Cbz) | Catalytic hydrogenolysis (H₂, Pd/C) | - |

This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where Fmoc is typically used for temporary Nα-protection and acid-labile groups like Boc or benzyl-based groups are used for permanent side-chain protection. bachem.com

In a molecule containing multiple amine functionalities, a sequential protection-deprotection strategy is often necessary. For example, a primary amine could be selectively protected with a Boc group, followed by the protection of a secondary amine with a benzyl carbamate. The Boc group can then be selectively removed with acid to allow for further elaboration at that position, leaving the benzyl carbamate intact. Subsequently, the benzyl carbamate can be removed by hydrogenolysis to unmask the second amine. A compound like Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate exemplifies a structure where two different carbamate protecting groups are present, allowing for such sequential deprotection strategies. pharmaffiliates.com

Precursor in Asymmetric Synthesis and Chiral Auxiliaries

The ketone functionality in Benzyl (2-oxobutyl)carbamate opens the door to its use in asymmetric synthesis. The prochiral ketone can be reduced to a chiral alcohol using a variety of stereoselective methods, such as those employing chiral catalysts or reagents. sigmaaldrich.com This would generate a chiral building block with defined stereochemistry at the newly formed hydroxyl group.

Furthermore, chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting stereocontrol on a reaction before being cleaved. mdpi.commdpi.com While there is no direct evidence of this compound being used as a chiral auxiliary, its structure suggests potential. For instance, after asymmetric reduction of the ketone, the resulting chiral amino alcohol derivative could be cyclized to form a chiral oxazolidinone, a well-known class of chiral auxiliaries. shachemlin.com The synthesis of chiral ketones from aldehydes has been shown to provide building blocks for chiral oxazolidinones.

Role in Polymeric Material Design (if applicable)

While the direct application of this compound in polymer design is not documented, carbamates, in general, are recognized as important structural units in polymers. scielo.br The bifunctional nature of this molecule could theoretically be exploited in step-growth polymerization. For example, the ketone could be converted to a diol, which could then be polymerized with a dicarboxylic acid. Alternatively, after deprotection of the amine, the resulting amino ketone could be involved in polymerization reactions. The benzyl group itself can be a functional handle in polymer chemistry. For instance, polymers with pendant benzyl groups can be modified through reactions at the aromatic ring. However, without specific research in this area, the role of this compound in polymer design remains speculative.

Derivatization Strategies and Post Synthetic Functionalization of N Benzyl 2 Oxobutyl Carbamate

Transformations at the Ketone Functionality

The ketone group is a versatile handle for introducing structural diversity.

Selective Reduction to Corresponding Alcohols

The ketone in benzyl (B1604629) (2-oxobutyl)carbamate can be selectively reduced to the corresponding secondary alcohol, benzyl (2-hydroxybutyl)carbamate. The choice of reducing agent is crucial to avoid the reduction of the carbamate (B1207046) group. cdnsciencepub.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards carbamates. cdnsciencepub.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures to enhance selectivity. cdnsciencepub.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carbamate. acs.org

Table 1: Selective Reduction of Ketones

| Reagent | Selectivity | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | High for ketone over carbamate | Methanol or Ethanol, -78°C to RT | Benzyl (2-hydroxybutyl)carbamate |

Formation of Imines, Oximes, and Hydrazones

The ketone carbonyl can undergo condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones. masterorganicchemistry.comwikipedia.orgwikipedia.org These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, a process often catalyzed by acid. libretexts.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding imines. The reaction is reversible and typically driven to completion by removing water. masterorganicchemistry.comlibretexts.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.org Oximes are generally more stable than imines and can exist as E/Z stereoisomers. wikipedia.org

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. wikipedia.org Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org

Table 2: Condensation Reactions at the Ketone Functionality

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |

Modification of the Carbamate Nitrogen

The nitrogen atom of the carbamate group in benzyl (2-oxobutyl)carbamate is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. masterorganicchemistry.com Direct modification of this nitrogen, such as alkylation, is challenging under standard conditions. However, derivatization is possible. For instance, N-unsubstituted carbamates can be reacted with aldehydes, such as formaldehyde, to form N-alkylol derivatives. google.com In some specialized cases, deprotection of the benzyl group followed by reaction at the nitrogen could be a viable strategy, although this would fundamentally alter the core structure. nih.gov

Functionalization of the Benzyl Aromatic Moiety

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net

Electrophilic Aromatic Substitution: The benzene (B151609) ring can be functionalized with various substituents (e.g., nitro, halogen, alkyl groups) through reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. The carbamate moiety is generally considered to be ortho-, para-directing, although the specific reaction conditions would influence the regioselectivity.

Cross-Coupling Reactions: If a leaving group (e.g., a halogen) is introduced onto the aromatic ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The carbamate group can also act as a directing group in C-H activation reactions, typically favoring ortho-functionalization. magtech.com.cn

Synthesis of Carbamate Derivatives with Modified Alkyl Chains

Synthesizing derivatives with modified alkyl chains typically involves starting from different precursors rather than post-synthetic modification of the 2-oxobutyl chain of this compound. The general synthesis of carbamates allows for considerable variation in the alkyl component. nih.govacs.org

One common method involves the reaction of benzyl chloroformate with a modified amino ketone. For example, to introduce a longer or branched alkyl chain, one would start with the corresponding α-amino ketone. These amino ketones can be synthesized through various methods, including the reductive cross-coupling of imines and nitriles or the rearrangement of α-iminols. rsc.org

Another approach is the three-component coupling of a primary amine, carbon dioxide, and an alkyl halide, which offers a versatile route to N-alkyl carbamates. nih.gov By selecting different amino ketones as the primary amine component, a library of carbamate derivatives with diverse alkyl chains can be generated.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl (2-hydroxybutyl)carbamate |

| Sodium borohydride |

| Lithium aluminum hydride |

| Imines |

| Oximes |

| Hydrazones |

| Hydroxylamine |

| Hydrazine |

| Phenylhydrazine |

| Formaldehyde |

Emerging Research Directions and Future Perspectives in N Benzyl 2 Oxobutyl Carbamate Chemistry

Development of Green Chemistry-Compliant Synthetic Methodologies

The synthesis of carbamates, including structures like Benzyl (B1604629) (2-oxobutyl)carbamate, is undergoing a significant shift towards more environmentally benign and sustainable methods, aligning with the principles of green chemistry. Traditional routes often rely on hazardous reagents like phosgene (B1210022) and its derivatives, generating significant waste. nih.gov Emerging research focuses on alternative, safer, and more efficient protocols.

One of the most promising avenues is the use of biocatalysis . Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, often in aqueous media. sigutlabs.comunirioja.es For instance, promiscuous esterases and acyltransferases have been successfully employed for the synthesis of various carbamates, including N-benzyloxycarbonyl (Cbz)-protected products, from amines and carbonates in water, achieving yields of up to 99%. sigutlabs.comunirioja.es This biocatalytic approach avoids harsh reagents and organic solvents, representing a significant step towards a greener synthesis of carbamate-containing molecules. nih.gov

Another key area is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock. researchgate.netnih.gov This approach circumvents the need for phosgene entirely. Methodologies have been developed that facilitate the reaction of amines, CO2, and alcohols or alkyl halides to form carbamates. researchgate.netresearchgate.net These reactions can be promoted by basic catalysts or conducted in novel solvent systems like deep eutectic solvents (DESs), which can act as both the solvent and catalyst. nih.gov

The development of novel catalytic systems that use safer carbonyl sources, such as urea or dialkyl carbonates, is also a major focus. scirp.orgresearchgate.net These halogen-free methods are inherently safer and produce less corrosive waste compared to traditional routes using chloroformates. researchgate.net The table below summarizes and compares some of these emerging green methodologies.

Table 1: Comparison of Green Synthetic Methodologies for Carbamate (B1207046) Synthesis

| Methodology | Key Advantages | Reagents/Catalysts | Reaction Conditions |

|---|---|---|---|

| Biocatalysis | High selectivity, mild conditions, aqueous media, reduced waste. sigutlabs.comunirioja.es | Esterases, Acyltransferases. sigutlabs.com | Typically room temperature to slightly elevated, in water. unirioja.es |

| CO2 Utilization | Uses renewable C1 source, avoids toxic phosgene. researchgate.netnih.gov | Amines, Alcohols/Alkyl Halides, Basic Catalysts (e.g., DBU), Onium Salts. nih.gov | Mild to moderate pressure and temperature. researchgate.net |

| Urea as Carbonyl Source | Phosgene-free, uses inexpensive feedstock. scirp.org | Amines, Alcohols, Urea, Heterogeneous catalysts (e.g., TiO2–Cr2O3/SiO2). scirp.org | Elevated temperatures. |

| Dialkyl Carbonates | Halogen-free process, avoids corrosive byproducts. researchgate.net | Amines, Dialkyl Carbonates (e.g., DMC), various catalysts. researchgate.net | Moderate temperatures (e.g., 60 °C). researchgate.net |

Exploration of Unconventional Reactivity Patterns and Rearrangements

The structure of Benzyl (2-oxobutyl)carbamate contains functionalities ripe for exploring novel and unconventional reactivity. The core of this potential lies in the generation and reaction of N-acyliminium ions . These highly reactive electrophilic intermediates can be generated from carbamate precursors through various oxidative methods, including electrochemical approaches (Shono-type oxidation), or by Lewis acid mediation. sigutlabs.comresearchgate.net Once formed, these ions are powerful intermediates for constructing new carbon-carbon and carbon-heteroatom bonds through intramolecular cyclizations or intermolecular reactions with a wide range of nucleophiles. sigutlabs.comnih.gov For a molecule like this compound, the generation of an N-acyliminium ion could trigger cyclization reactions, leading to the formation of complex heterocyclic scaffolds.

Furthermore, the β-keto amide/carbamate moiety presents multiple reactive sites. chem-station.comorganic-chemistry.org The presence of two electrophilic carbonyl groups and potentially nucleophilic carbons allows for selective transformations under specific reaction conditions. chem-station.com Research into β-keto amides has shown they are valuable precursors for synthesizing diverse heterocyclic systems like 4-quinolones. eurekaselect.com This suggests that this compound could serve as a versatile building block for constructing complex molecular architectures.

Recent advancements in photoredox catalysis open up new avenues for radical-based transformations. nih.govresearchgate.net The combination of photoredox catalysis with iminium ion or enamine catalysis allows for novel bond formations under exceptionally mild conditions. scirp.orgnih.gov For example, visible-light-mediated processes can generate radical intermediates that add to imines or iminium ions, enabling α-alkylation and other functionalizations that are difficult to achieve through traditional two-electron pathways. researchgate.netnih.gov Applying these photoredox strategies to this compound or its derivatives could unlock unprecedented reaction pathways and facilitate the synthesis of novel molecular structures.

Advancements in Computational Tools for Rational Design and Prediction

Computational chemistry is an increasingly powerful tool for predicting and understanding the behavior of molecules, offering pathways to rationally design new analogs and synthetic routes. For carbamates, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to investigate molecular structures, properties, and reaction mechanisms. sigutlabs.combeilstein-journals.org

These tools can be used to:

Predict Molecular Properties: Geometric optimization using methods like B3LYP and HF can predict bond lengths, angles, and conformational preferences of carbamates. sigutlabs.comresearchgate.net This is crucial for understanding the steric and electronic environment of the molecule, which dictates its reactivity. Vibrational frequencies calculated computationally can be compared with experimental IR spectra to confirm structural assignments. sigutlabs.com

Elucidate Reaction Mechanisms: DFT calculations are used to map potential energy surfaces for chemical reactions, helping to identify transition states and stable intermediates. researchgate.net This has been applied to study the mechanism of carbamate formation from CO2 and amines, revealing the critical role of solvent molecules in stabilizing intermediates. researchgate.net Such studies can predict the feasibility of proposed synthetic pathways and guide the optimization of reaction conditions.

Analyze Structure-Reactivity Relationships: Computational models can quantify electronic properties that govern reactivity. For example, by calculating orbital energies and charge distributions, researchers can establish qualitative relationships between a carbamate's structure and its stability or lability. eurekaselect.commasterorganicchemistry.com This is particularly relevant for designing protecting groups or self-immolative linkers with fine-tuned release rates. masterorganicchemistry.com

Table 2: Application of Computational Methods in Carbamate Chemistry

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, intermediate stability, and the role of catalysts/solvents in reactions like CO2 fixation. researchgate.net |

| Hartree-Fock (HF) | Structural and Property Prediction | Accurate prediction of molecular geometry and vibrational frequencies for comparison with experimental data. sigutlabs.com |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Assessment of hyperconjugative interactions and anomeric effects that influence conformational stability and reactivity. unirioja.es |

| Quantitative Structure-Property Relationship (QSPR) | Predicting Stability/Reactivity | Correlation of calculated molecular descriptors (e.g., orbital energies) with experimental data like hydrolysis rates. organic-chemistry.org |

The rational design of novel this compound analogs with specific electronic or steric properties can be significantly accelerated by using these in silico tools to screen potential candidates before embarking on laboratory synthesis.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and the use of microreactors are transforming chemical synthesis from traditional batch processes to more efficient, safer, and scalable automated systems. researchgate.netscirp.org The synthesis of carbamates and related N-protected ketones is particularly well-suited for this technology.

Key advantages of flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is critical when working with hazardous intermediates like isocyanates (formed during Curtius rearrangements) or highly reactive organometallic reagents. unirioja.es This minimizes the risks associated with thermal runaways or accidental exposure.

Precise Process Control: Microreactors offer superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. researchgate.netmasterorganicchemistry.com This allows for precise control over reaction temperature and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation. scirp.org

Reaction Telescoping: Multiple synthetic steps can be "telescoped" into a single, continuous sequence without the need for isolating and purifying intermediates. nih.govacs.org For example, a Curtius rearrangement to form an isocyanate can be directly coupled with trapping by an alcohol to form a carbamate, followed by in-line purification, all within one integrated flow system. sigutlabs.com

Automation and High-Throughput Optimization: Flow platforms can be fully automated, allowing for rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading) to quickly identify the optimal parameters. researchgate.net This is particularly valuable for accelerating the development of synthetic routes for new molecules and for creating libraries of analogs. acs.org

Recent studies have demonstrated the successful continuous flow synthesis of Cbz-carbamates and other N-protected amino ketones. sigutlabs.comscispace.com One report details a rapid (residence time of 128 seconds) and efficient synthesis of N-protected amino ketones, showcasing the potential for high-throughput production. scispace.com The integration of this compound synthesis into such automated platforms would enable on-demand production and facilitate the rapid generation of analogs for further study.

Design of Analogs with Tunable Reactivity Profiles for Specific Synthetic Challenges

The benzyl carbamate (Cbz) group is a cornerstone of amine protection in organic synthesis, valued for its general stability and removal under specific hydrogenolysis conditions. chem-station.comtotal-synthesis.com By strategically modifying the structure of this compound, it is possible to design analogs with finely tuned reactivity profiles, making them valuable tools for specific synthetic challenges.

One approach is the electronic modification of the benzyl group . Introducing electron-donating or electron-withdrawing substituents onto the aromatic ring can alter the stability of the Cbz group and the conditions required for its cleavage. nih.gov For example, an electron-donating group can make the benzyl C-O bond more susceptible to acid-catalyzed cleavage, while an electron-withdrawing group can increase its stability. This allows for the creation of a suite of "orthogonal" protecting groups that can be removed selectively in the presence of one another. masterorganicchemistry.com

Another exciting frontier is the design of self-immolative linkers . In this concept, the carbamate is part of a larger system designed to fragment and release a payload (e.g., a drug molecule) upon a specific triggering event. nih.govsigutlabs.com The rate of this self-immolation cascade can be tuned by modifying the electronic properties of the linker. The para-aminobenzyl carbamate (PABC) system is a classic example, where an initial enzymatic cleavage triggers a 1,6-elimination cascade that releases the protected amine. sigutlabs.com By altering the substituents on the benzyl ring or the carbamate nitrogen, the kinetics of this release can be precisely controlled. unirioja.esnih.gov

Designing analogs of this compound could involve:

Modifying the Benzyl Ring: Introducing substituents to tune the lability of the Cbz group for selective deprotection strategies.

Altering the Oxobutyl Chain: Changing the length or substitution pattern of the ketone-bearing chain to modify the molecule's steric bulk or its potential as a precursor in cyclization reactions.

Incorporating Trigger Moieties: Designing the molecule as a cleavable linker for applications in controlled release, where the β-keto group or another functionality acts as a trigger for a self-immolative cascade.

These design strategies would transform the core structure of this compound from a simple protected amino ketone into a sophisticated chemical tool with tailored properties for applications in complex synthesis, drug delivery, and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl (2-oxobutyl)carbamate, and how do reaction conditions influence yield?